N-[cyano(thiophen-3-yl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide
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Description
Thiophene and quinolone derivatives are important classes of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene and quinolone derivatives has been a topic of interest for many researchers . For instance, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Quinolines display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have been used in the synthesis of fused or binary quinoline-cord heterocyclic systems .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
While the mechanism of action for the specific compound you’re asking about is not available, thiophene and quinolone derivatives are known to have various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Properties
IUPAC Name |
N-[cyano(thiophen-3-yl)methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c19-10-16(14-7-8-24-11-14)20-17(22)6-5-13-9-12-3-1-2-4-15(12)21-18(13)23/h1-4,7-8,11,13,16H,5-6,9H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGVLULAPBLNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)CCC(=O)NC(C#N)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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